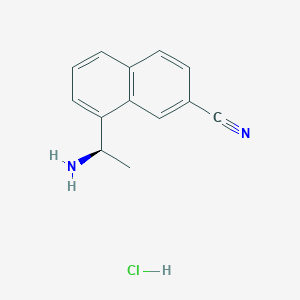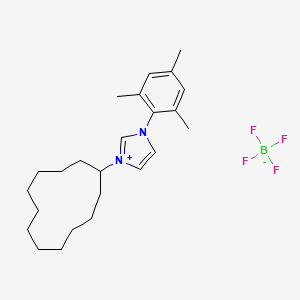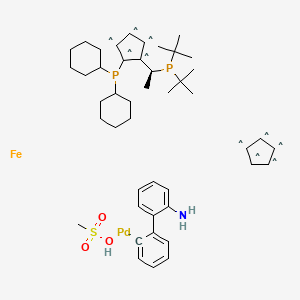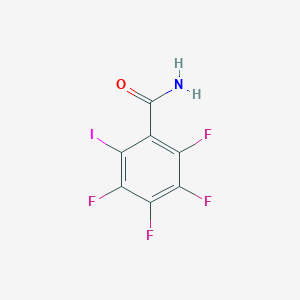
4-Chloro-3-(difluoromethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(difluoromethyl)phenol is an organic compound characterized by the presence of a chloro group and a difluoromethyl group attached to a phenol ring
作用机制
Target of Action
It’s worth noting that similar compounds, such as 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives, have been studied for their analgesic potential . These compounds have shown potent analgesic efficacy, suggesting they may interact with pain receptors or other related targets .
Mode of Action
Tfmp derivatives have been shown to display pain-relieving effects, particularly in the presence of naloxone . This suggests that these compounds may interact with their targets in a way that modulates pain perception .
Biochemical Pathways
It’s worth noting that similar compounds, such as tfmp derivatives, have been shown to depress peripheral and centrally mediated pain through opioid-independent systems . This suggests that these compounds may affect biochemical pathways related to pain perception and response .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in similar compounds, such as tfmp derivatives, are thought to contribute to their biological activities . This suggests that these properties may also influence the ADME properties of 4-Chloro-3-(difluoromethyl)phenol.
Result of Action
Tfmp derivatives have been shown to display potent analgesic efficacy and an ultrashort to long duration of action . This suggests that this compound may have similar effects, potentially leading to pain relief .
Action Environment
It’s worth noting that the biological activities of similar compounds, such as tfmp derivatives, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that these properties may also influence how environmental factors affect the action of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethyl)phenol typically involves the introduction of the difluoromethyl group onto a chlorophenol precursor. One common method is the reaction of 4-chlorophenol with difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
化学反应分析
Types of Reactions
4-Chloro-3-(difluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can produce various substituted phenols .
科学研究应用
4-Chloro-3-(difluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
相似化合物的比较
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Chloro-3-methylphenol: Contains a methyl group instead of a difluoromethyl group.
4-Chloro-3-fluorophenol: Contains a fluorine atom instead of a difluoromethyl group.
Uniqueness
4-Chloro-3-(difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications .
属性
IUPAC Name |
4-chloro-3-(difluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOPSTKMOVSBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

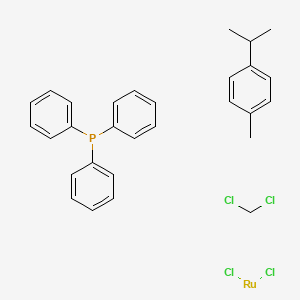


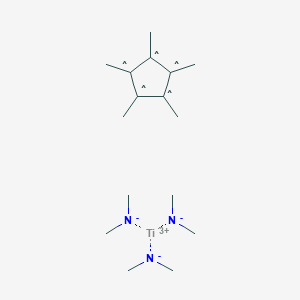
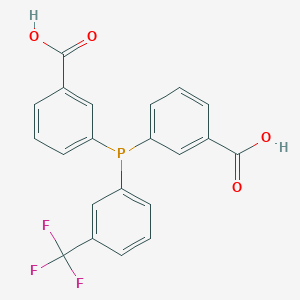
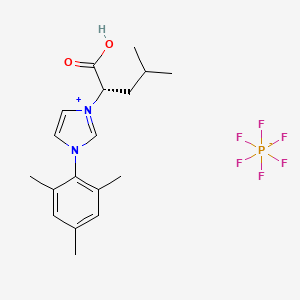
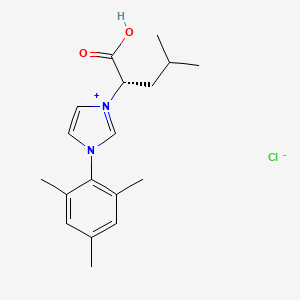

![1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B6309885.png)
